REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]=[N:6][C:7]=1Cl.[CH:16]([B-](F)(F)F)=[CH2:17].[K+].[CH:23]1C=C(S([O-])(=O)=O)C=C(P(C2C=CC=C(S([O-])(=O)=O)C=2)C2C=CC=C(S([O-])(=O)=O)C=2)[CH:24]=1.[Na+].[Na+].[Na+].C(NC(C)C)(C)C.C(=O)(O)[O-].[Na+]>C(#N)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:23]([C:2]1[CH:3]=[C:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]=[N:6][C:7]=1[CH:16]=[CH2:17])=[CH2:24] |f:1.2,3.4.5.6,8.9,12.13.14|
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Name
|
|
Quantity
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24 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=NC1Cl)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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33 g
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Type
|
reactant
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Smiles
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C(=C)[B-](F)(F)F.[K+]
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
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Name
|
|
Quantity
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615 mL
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Type
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solvent
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Smiles
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C(C)#N
|
Name
|
|
Quantity
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205 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Name
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|
Quantity
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0.553 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was cooled to ambient temperature
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Type
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WASH
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Details
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The mixture was washed with dichloromethane (3×)
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Type
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WASH
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Details
|
the combined organics were washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulfate
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (100% dichloromethane→5% methanol/dichloromethane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
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C(=C)C=1C=C(C=NC1C=C)C(=O)OC(C)(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |